1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione is an organic compound characterized by the presence of a benzodioxole ring attached to a pentane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione typically involves the reaction of 1-bromobutane with piperonylonitrile, followed by subsequent steps to introduce the pentane-1,4-dione moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, similar to other compounds with psychoactive properties . This inhibition can lead to various physiological effects, including altered mood and behavior.
Comparison with Similar Compounds
Eutylone: A synthetic cathinone with structural similarities to 1-(2H-1,3-Benzodioxol-5-yl)pentane-1,4-dione.
Methylone: Another synthetic cathinone with comparable pharmacological properties.
Pentylone: Shares structural and functional similarities with the compound .
Uniqueness: this compound is unique due to its specific combination of a benzodioxole ring and a pentane-1,4-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61363-13-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentane-1,4-dione |
InChI |
InChI=1S/C12H12O4/c1-8(13)2-4-10(14)9-3-5-11-12(6-9)16-7-15-11/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
QQKODNKYNVOKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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